Home > Products > Screening Compounds P78 > N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide
N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide - 2379993-33-4

N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide

Catalog Number: EVT-2826723
CAS Number: 2379993-33-4
Molecular Formula: C19H18N8O5
Molecular Weight: 438.404
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3,5-dinitrobenzamide is a synthetic organic compound that belongs to the class of pyrimidinediamine derivatives. [] It has been investigated for its potential biological activity, particularly as an inhibitor of specific enzymes and targets related to cancer and immune diseases. []

Synthesis Analysis
  • Nucleophilic aromatic substitution: Reacting a substituted pyrimidine with an amine to introduce the pyridin-2-ylamino moiety. []
  • Amide bond formation: Coupling a carboxylic acid (e.g., 3,5-dinitrobenzoic acid) with an amine using coupling reagents like carbodiimides or boric acid. []
Physical and Chemical Properties Analysis
  • Solubility: May be soluble in organic solvents like dimethyl sulfoxide (DMSO) and potentially in some aqueous solutions depending on pH. []
Applications
  • Cancer research: As a potential lead compound for the development of new cancer therapies targeting apoptosis pathways. []
  • Immunological research: As a tool to study and modulate apoptotic processes in immune cells, contributing to understanding and potentially treating immune-related diseases. []

Ethyl 3-[4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido]propanoate

Compound Description: This compound is a key intermediate in the synthesis of dabigatran etexilate, an oral direct thrombin inhibitor used for the treatment of thromboembolic diseases. [] It is prepared by reacting 4-(methylamino)-3-nitrobenzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate under the catalysis of 2-chloro-1-methylpyridinium iodide. []

Ethyl 3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido]propanoate

Compound Description: This compound is another intermediate in the synthesis of dabigatran etexilate. [] It is synthesized by reducing ethyl 3-[4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido]propanoate. []

Ethyl 3-{2-[(4-cyanophenylamino)methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzoimidazole-5-carboxamido}propanoate

Compound Description: This is an intermediate in the synthesis of dabigatran etexilate, derived from ethyl 3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido]propanoate. [] It features a benzoimidazole ring system in addition to the pyridin-2-ylamino and benzene ring core. []

Ethyl 3-{2-[(4-carbamimidoylphenylamino)methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzoimidazole-5-carboxamido}propanoate

Compound Description: This is a penultimate intermediate in the synthesis of dabigatran etexilate. [] It is produced from ethyl 3-{2-[(4-cyanophenylamino)methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzoimidazole-5-carboxamido}propanoate. []

4-(pyridin-3-yl)-2-aminopyrimidine

Compound Description: This compound is a key intermediate in the synthesis of nilotinib, a highly selective inhibitor of tyrosine kinase. [] It is synthesized through the reaction of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal, followed by cyclization with guanidine nitrate. []

4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid

Compound Description: This is another key intermediate in the synthesis of nilotinib. [] It is formed by condensing 4-(pyridin-3-yl)-2-aminopyrimidine with ethyl 3-bromo-4-methylbenzoate and subsequent hydrolysis. []

7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]1)

Compound Description: This is an 18F-labeled pyrazolo[1,5-a]pyrimidine derivative investigated for tumor imaging with positron emission tomography (PET). [] While showing initial promise, it exhibited slow clearance from excretory tissues. []

Relevance: This compound is included as a related compound based on the scientific paper's discussion of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging. [] Although it lacks the pyridin-2-ylamino group and the dinitrobenzamide moiety found in N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3,5-dinitrobenzamide, it falls under the same broad chemical class of pyrazolo[1,5-a]pyrimidine derivatives discussed in the research.

N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[18F]fluoro-4-nitrobenzamide ([18F]2)

Compound Description: This compound is another 18F-labeled pyrazolo[1,5-a]pyrimidine derivative studied for tumor imaging with PET. [] It also showed slow clearance from excretory tissues. []

Relevance: Similar to the previous compound, this molecule belongs to the class of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives investigated in the research. [] While lacking the pyridin-2-ylamino group and having a different substitution pattern on the benzamide compared to N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3,5-dinitrobenzamide, its inclusion in the same category makes it a relevant related compound.

Properties

CAS Number

2379993-33-4

Product Name

N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide

IUPAC Name

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-3,5-dinitrobenzamide

Molecular Formula

C19H18N8O5

Molecular Weight

438.404

InChI

InChI=1S/C19H18N8O5/c1-12-23-17(11-18(24-12)25-16-4-2-3-5-20-16)21-6-7-22-19(28)13-8-14(26(29)30)10-15(9-13)27(31)32/h2-5,8-11H,6-7H2,1H3,(H,22,28)(H2,20,21,23,24,25)

InChI Key

VDHZPGLMWGDTNT-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.